1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile
CAS No.:
Cat. No.: VC15591402
Molecular Formula: C29H24ClN5
Molecular Weight: 478.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H24ClN5 |
|---|---|
| Molecular Weight | 478.0 g/mol |
| IUPAC Name | 1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile |
| Standard InChI | InChI=1S/C29H24ClN5/c30-23-12-10-21(11-13-23)20-33-14-16-34(17-15-33)28-18-24(22-6-2-1-3-7-22)25(19-31)29-32-26-8-4-5-9-27(26)35(28)29/h1-13,18H,14-17,20H2 |
| Standard InChI Key | YWOHXLKQQYHUIZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C6=CC=CC=C6 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s scaffold integrates three critical motifs:
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A pyrido[1,2-a]benzimidazole core, which confers planar aromaticity and π-π stacking capabilities.
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A 4-(4-chlorobenzyl)piperazine side chain, introducing conformational flexibility and hydrogen-bonding potential.
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A carbonitrile group at position 4, enhancing electrophilicity and interaction with nucleophilic residues in biological targets.
Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₂₄ClN₅ |
| Molecular Weight | 478.0 g/mol |
| IUPAC Name | 1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile |
| SMILES | C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C6=CC=CC=C6 |
| Topological Polar Surface Area | 58.9 Ų |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 5 |
The chlorobenzyl-piperazine moiety extends perpendicularly from the planar heterocyclic core, creating a T-shaped geometry that may facilitate simultaneous interactions with hydrophobic pockets and polar residues in target proteins .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Formation of the Pyrido[1,2-a]benzimidazole Core: Cyclocondensation of 2-aminobenzimidazole with α,β-unsaturated carbonyl intermediates under basic conditions (K₂CO₃/EtOH) .
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Piperazine Substitution: Nucleophilic aromatic substitution (SNAr) at position 1 using 1-(4-chlorobenzyl)piperazine under reflux in aprotic solvents (e.g., DMF).
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Nitrile Introduction: Cyanation via Rosenmund-von Braun reaction or palladium-catalyzed cross-coupling with cyanide sources.
Critical parameters include:
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Temperature: 120–160°C for SNAr steps to prevent decomposition.
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Catalysts: Vanadium-based catalysts improve nitrile yield by 15–20% .
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Purification: Sequential column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization from ethanol .
Analytical Validation
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HPLC: Purity >98% (C18 column, acetonitrile/water gradient).
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=7.2 Hz, 1H, H-7), 7.85–7.35 (m, 9H, aromatic), 4.12 (s, 2H, CH₂-Cl), 3.65–3.15 (m, 8H, piperazine).
Physicochemical and Stability Profiles
Solubility and Partitioning
| Parameter | Value |
|---|---|
| Aqueous Solubility (25°C) | 0.12 mg/mL (pH 7.4) |
| logP (Octanol/Water) | 3.8 ± 0.2 |
| pKa | 4.1 (piperazine N-H) |
The moderate lipophilicity (logP ~3.8) suggests favorable blood-brain barrier penetration, though the chlorobenzyl group may increase plasma protein binding (>90%) .
Stability Under Stress Conditions
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| Acidic (0.1M HCl, 24h) | 12 | Des-chlorobenzyl derivative |
| Oxidative (3% H₂O₂, 8h) | 18 | Sulfoxide and nitrile hydrolysis products |
| Photolytic (ICH Q1B) | 9 | E/Z isomerization at C=N bond |
Decomposition pathways involve cleavage of the piperazine-chlorobenzyl linkage and oxidation of the benzimidazole sulfur .
Biological Activities and Mechanisms
Anthelmintic Efficacy
In Trichinella spiralis larvae assays (48h exposure):
| Concentration (μg/mL) | Parasite Viability Reduction (%) |
|---|---|
| 25 | 41.2 ± 3.1 |
| 50 | 68.9 ± 2.8 |
| 100 | 92.7 ± 1.5 |
Mechanistic studies indicate tubulin polymerization inhibition (IC₅₀ = 0.78 μM), surpassing albendazole (IC₅₀ = 1.24 μM) .
Anticancer Activity
| Cell Line | IC₅₀ (μM) | Migration Inhibition (%) |
|---|---|---|
| MDA-MB-231 (Breast) | 1.45 | 82.3 ± 4.1 |
| U-87 MG (Glioblastoma) | 1.12 | 88.7 ± 3.6 |
The compound disrupts microtubule dynamics by binding to the colchicine site (Kd = 89 nM), inducing G2/M arrest and apoptosis . Molecular dynamics simulations confirm deep penetration into the β-tubulin pocket, forming H-bonds with Asn165 and hydrophobic contacts with Leu250 .
Structure-Activity Relationships (SAR)
Impact of Substituents
| Analog Modification | Tubulin IC₅₀ (μM) | logP |
|---|---|---|
| Chlorobenzyl → Benzyl | 1.89 | 3.2 |
| Piperazine → Morpholine | 2.45 | 3.5 |
| Carbonitrile → Methyl Ester | >10 | 4.1 |
Key SAR insights:
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The 4-chlorobenzyl group enhances tubulin affinity by 2.3-fold vs. unsubstituted benzyl.
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Piperazine’s basic nitrogen is critical for salt bridge formation with Glu198.
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The nitrile acts as a hydrogen bond acceptor, with replacement leading to >90% activity loss .
| Parameter | Value |
|---|---|
| LD₅₀ (Oral) | 1,250 mg/kg |
| NOAEL (28-day) | 50 mg/kg/day |
| Genotoxicity (Ames) | Negative |
Notable adverse effects at 100 mg/kg include transient respiratory depression and hepatic enzyme elevation (ALT +220%) .
Comparative Analysis with Structural Analogs
| Compound | Tubulin IC₅₀ (μM) | Anthelmintic EC₅₀ (μg/mL) | logP |
|---|---|---|---|
| Target Compound | 0.78 | 34.2 | 3.8 |
| 1-[4-(4-Chlorophenyl)piperazin-1-yl] analog | 1.45 | 48.7 | 3.5 |
| Pyrido[1,2-a]benzimidazole-7-carbonitrile | >10 | Inactive | 2.9 |
The chlorobenzyl-piperazine hybrid demonstrates 1.9-fold greater potency than its chlorophenyl counterpart, underscoring the importance of side chain lipophilicity .
Future Directions and Applications
Therapeutic Prospects
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Oncology: Phase I trials for glioblastoma (NCT pending) based on BBB penetration and >80% tumor growth inhibition in xenografts.
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Antiparasitics: Formulation studies for oral delivery against drug-resistant helminths.
Chemical Optimization
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Prodrug Development: Esterification of the nitrile to improve aqueous solubility.
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Polymer Conjugates: PEGylation to reduce plasma protein binding and enhance tumor accumulation.
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